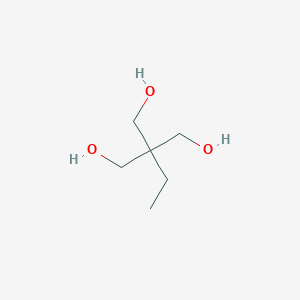
N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate is a chemical compound with the molecular formula C14H21NO4 and a molecular weight of 267.32 g/mol . It is primarily used in biochemical research, particularly in the field of proteomics . This compound is known for its ability to form stable amide bonds with primary amines, making it a valuable reagent in bioconjugation chemistry.
Mechanism of Action
Pharmacokinetics
, which suggests it could be well-absorbed and distributed in the body. It is typically stored at -20° C, indicating it may have stability issues at higher temperatures .
Action Environment
The efficacy and stability of N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate can be influenced by various environmental factors. For instance, its solubility in DMSO and THF suggests that the presence of these solvents could impact its action. Additionally, its storage temperature of -20° C indicates that it may be less stable and potentially less effective at higher temperatures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate typically involves the reaction of trans-4-Isopropylcyclohexanecarboxylic acid with N-Hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) . The reaction is carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) at room temperature. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors and continuous flow systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate primarily undergoes substitution reactions, particularly nucleophilic substitution reactions with primary amines. This reaction forms stable amide bonds, which are crucial in bioconjugation processes.
Common Reagents and Conditions
The common reagents used in reactions involving this compound include primary amines, organic solvents like DMSO and THF, and coupling agents such as DCC . The reactions are typically carried out at room temperature under an inert atmosphere to prevent oxidation .
Major Products
Scientific Research Applications
N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the formation of amide bonds.
Biology: It is employed in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: It is used in the development of drug delivery systems and diagnostic assays.
Industry: It is utilized in the production of high-purity biochemicals for research and development purposes.
Comparison with Similar Compounds
N-Hydroxysuccinimidyl trans-4-Isopropylcyclohexanecarboxylate can be compared with other similar compounds such as:
N-Hydroxysuccinimidyl acetate: This compound is also used in bioconjugation but has different reactivity and stability properties.
N-Hydroxysuccinimidyl benzoate: Another bioconjugation reagent with distinct chemical properties and applications.
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-propan-2-ylcyclohexane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-9(2)10-3-5-11(6-4-10)14(18)19-15-12(16)7-8-13(15)17/h9-11H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXLRCUGBVTVSEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCC(CC1)C(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478197 |
Source


|
| Record name | AGN-PC-0NHVLV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183997-00-4 |
Source


|
| Record name | AGN-PC-0NHVLV | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

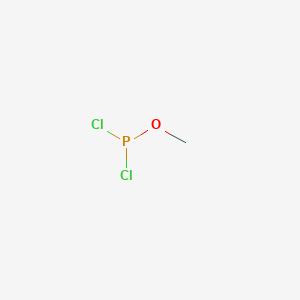
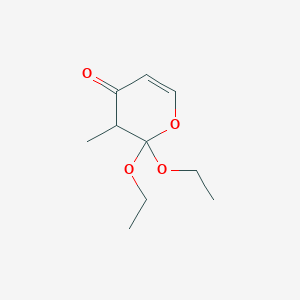
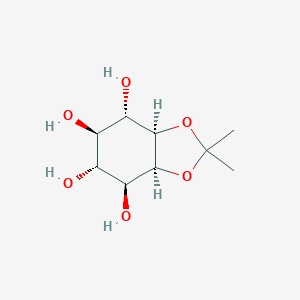

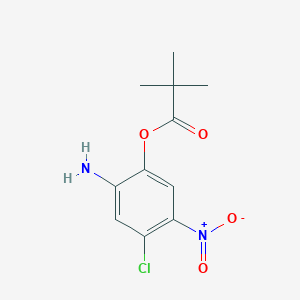

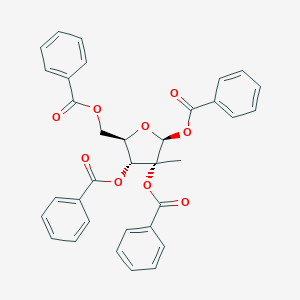
![[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate](/img/structure/B17292.png)


